6-[1-(3-chlorobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenylhexanamide
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Overview
Description
6-{1-[(3-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-phenylhexanamide is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thienopyrimidine core, which is fused with a chlorophenyl group and a phenylhexanamide moiety, making it a unique and interesting molecule for scientific research.
Preparation Methods
The synthesis of 6-{1-[(3-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-phenylhexanamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Thienopyrimidine Core: The thienopyrimidine core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable amine. This step often requires the use of a strong acid catalyst and elevated temperatures to facilitate the cyclization process.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a Friedel-Crafts alkylation reaction, where a chlorobenzene derivative is reacted with the thienopyrimidine core in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Phenylhexanamide Moiety: The final step involves the coupling of the phenylhexanamide moiety to the thienopyrimidine core. This can be achieved through an amide bond formation reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to improve yield and scalability, as well as the use of continuous flow reactors to enhance reaction efficiency and safety.
Chemical Reactions Analysis
6-{1-[(3-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-phenylhexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction can lead to the formation of oxidized derivatives with potential changes in biological activity.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can reduce the carbonyl groups in the compound to alcohols, potentially altering its properties.
Substitution: The chlorophenyl group in the compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols. This can lead to the formation of a variety of substituted derivatives with different functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, as well as catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the functional groups present in the compound.
Scientific Research Applications
6-{1-[(3-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-phenylhexanamide has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound can be used to study its interactions with various biological targets, such as enzymes or receptors. It may also serve as a lead compound for the development of new drugs with potential therapeutic applications.
Medicine: The compound’s potential therapeutic properties make it a candidate for drug development, particularly in the areas of cancer, inflammation, and infectious diseases. Its unique structure may allow it to interact with specific molecular targets involved in these diseases.
Industry: In industrial applications, the compound can be used as an intermediate in the synthesis of other valuable chemicals, as well as a potential additive in materials science for enhancing the properties of polymers or coatings.
Mechanism of Action
The mechanism of action of 6-{1-[(3-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-phenylhexanamide involves its interaction with specific molecular targets in the body. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to the suppression of tumor growth. Alternatively, it may interact with receptors involved in inflammatory pathways, reducing inflammation and associated symptoms.
The molecular targets and pathways involved in the compound’s mechanism of action depend on its specific structure and functional groups. Detailed studies, including molecular docking and biochemical assays, are required to elucidate these interactions and understand the compound’s biological effects.
Comparison with Similar Compounds
6-{1-[(3-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-phenylhexanamide can be compared with other similar compounds, such as:
Thienopyrimidine Derivatives: These compounds share the thienopyrimidine core structure and may have similar biological activities. the presence of different substituents can lead to variations in their properties and applications.
Chlorophenyl Derivatives: Compounds containing the chlorophenyl group may exhibit similar chemical reactivity and biological effects. The specific position and nature of the substituents on the phenyl ring can influence their activity.
Phenylhexanamide Derivatives: These compounds share the phenylhexanamide moiety and may have similar pharmacokinetic properties. The presence of different functional groups can affect their solubility, stability, and bioavailability.
The uniqueness of 6-{1-[(3-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-phenylhexanamide lies in its specific combination of structural features, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.
Properties
Molecular Formula |
C25H24ClN3O3S |
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Molecular Weight |
482.0 g/mol |
IUPAC Name |
6-[1-[(3-chlorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]-N-phenylhexanamide |
InChI |
InChI=1S/C25H24ClN3O3S/c26-19-9-7-8-18(16-19)17-29-21-13-15-33-23(21)24(31)28(25(29)32)14-6-2-5-12-22(30)27-20-10-3-1-4-11-20/h1,3-4,7-11,13,15-16H,2,5-6,12,14,17H2,(H,27,30) |
InChI Key |
RXKKWXBJWTVIKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCCCCN2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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